

Spectroscopic Profile of Dimethylphenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl-phenyl-silane*

Cat. No.: *B7799541*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for dimethylphenylsilane ($C_6H_5SiH(CH_3)_2$), a versatile organosilane compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where the characterization of such compounds is critical. This document summarizes essential spectroscopic data in a structured format, outlines detailed experimental protocols for data acquisition, and provides a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dimethylphenylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of dimethylphenylsilane. The 1H , ^{13}C , and ^{29}Si NMR data provide detailed information about the chemical environment of each nucleus.

Table 1: 1H NMR Spectroscopic Data for Dimethylphenylsilane

Chemical Shift (δ) ppm	Multiplicity	Assignment	Coupling Constant (J) Hz
~7.53 - 7.51	Multiplet	Phenyl H (ortho)	-
~7.34 - 7.32	Multiplet	Phenyl H (meta, para)	-
~4.45	Septet	Si-H	$^3J(H-H) = \sim 3.6$
~0.33	Doublet	Si-CH ₃	$^3J(H-H) = \sim 3.6$

Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for Dimethylphenylsilane

Chemical Shift (δ) ppm	Assignment
~137.9	Phenyl C (ipso)
~133.8	Phenyl C (ortho)
~129.3	Phenyl C (para)
~127.9	Phenyl C (meta)
~-3.9	Si-CH ₃

Solvent: Not specified in all sources, but typically CDCl₃.[2]

Table 3: ²⁹Si NMR Spectroscopic Data for Dimethylphenylsilane

Chemical Shift (δ) ppm
~-17.5

Reference: Tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in dimethylphenylsilane. The characteristic vibrational frequencies are summarized below.

Table 4: Key IR Absorption Bands for Dimethylphenylsilane

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3070	C-H stretch (aromatic)	Medium
~2960	C-H stretch (aliphatic)	Medium
~2130	Si-H stretch	Strong
~1430	C=C stretch (aromatic ring)	Medium
~1250	Si-CH ₃ deformation	Strong
~1120	Si-Phenyl stretch	Strong
~830	Si-C stretch	Strong

Sample Preparation: Neat liquid film.[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of dimethylphenylsilane.

Table 5: Key Mass Spectrometry Data for Dimethylphenylsilane (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
136	~40-50	[M] ⁺ (Molecular Ion)
135	~25-30	[M-H] ⁺
121	100	[M-CH ₃] ⁺
105	~15-20	[C ₆ H ₅ Si] ⁺
77	~5-10	[C ₆ H ₅] ⁺
58	~30-60	[(CH ₃) ₂ SiH] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.[\[3\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific UV-Vis data for dimethylphenylsilane is not readily available, phenyl-substituted silanes generally exhibit absorption bands in the ultraviolet region. These absorptions are attributed to $\pi \rightarrow \pi^*$ transitions within the phenyl ring. For phenylsilane, absorption maxima are observed around 220 nm and 270 nm. Similar absorption patterns are expected for dimethylphenylsilane.

Experimental Protocols

The following sections outline representative experimental protocols for the acquisition of the spectroscopic data presented above. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

2.1.1 Sample Preparation

- For ^1H and ^{13}C NMR, accurately weigh approximately 10-20 mg of dimethylphenylsilane.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- For ^{29}Si NMR, a higher concentration of the sample (50-100 mg) in a minimal amount of solvent may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

2.1.2 ^1H NMR Spectroscopy

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

- Acquisition Parameters:
 - Spectral Width: ~16 ppm.
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans: 8-16.
- Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate the signals.

2.1.3 ^{13}C NMR Spectroscopy

- Instrument: A 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
- Acquisition Parameters:
 - Spectral Width: ~240 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.

- Number of Scans: 1024 or more, depending on the sample concentration.
- Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale by setting the CDCl_3 solvent peak to 77.16 ppm.

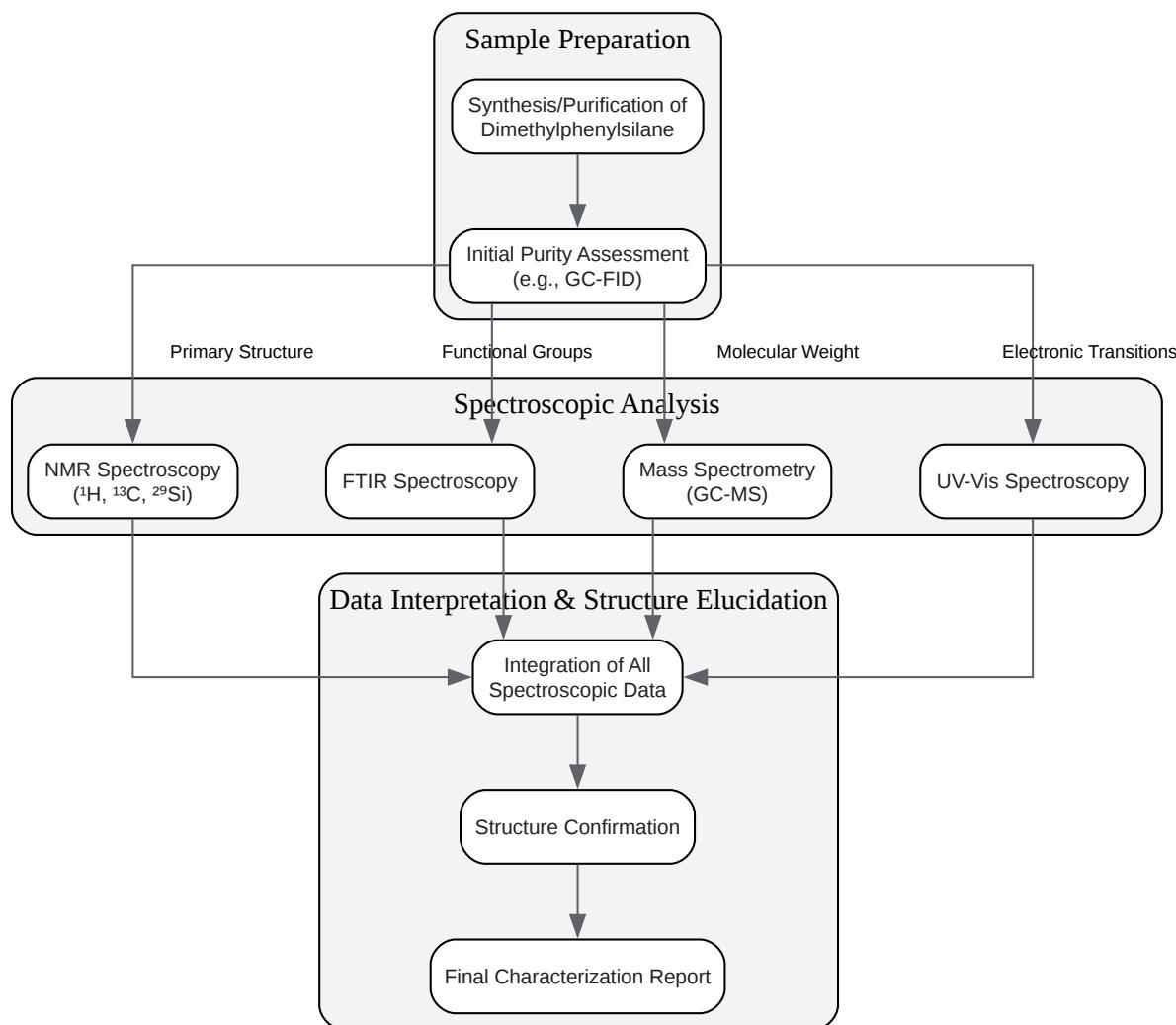
2.1.4 ^{29}Si NMR Spectroscopy

- Instrument: An NMR spectrometer with a ^{29}Si operating frequency (e.g., ~79.5 MHz on a 400 MHz ^1H instrument).
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Program: An inverse-gated decoupling pulse sequence is often used to suppress the negative Nuclear Overhauser Effect (NOE). Polarization transfer techniques like DEPT or INEPT can be employed to enhance sensitivity.
- Acquisition Parameters:
 - Spectral Width: ~300 ppm.
 - Acquisition Time: ~1 second.
 - Relaxation Delay (d1): 10-30 seconds (due to the long T_1 relaxation times of ^{29}Si).
 - Number of Scans: Several thousand scans may be required.
- Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.

- Calibrate the chemical shift scale using an external standard of TMS (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Sample Preparation (Neat Liquid):
 - Place one drop of dimethylphenylsilane onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
 - Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the liquid directly onto the ATR crystal (e.g., diamond or ZnSe).
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.


Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation:

- Prepare a dilute solution of dimethylphenylsilane (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
 - Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
 - Injection: 1 µL of the sample solution is injected in splitless mode.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis:
 - The total ion chromatogram (TIC) will show the retention time of dimethylphenylsilane.
 - The mass spectrum corresponding to the chromatographic peak is analyzed for the molecular ion and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of dimethylphenylsilane.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. samson.chem.umass.edu [samson.chem.umass.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Dimethylphenylsilane | C8H12Si | CID 13014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Silane, dimethylphenyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Dimethylphenylsilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7799541#spectroscopic-data-for-dimethyl-phenyl-silane\]](https://www.benchchem.com/product/b7799541#spectroscopic-data-for-dimethyl-phenyl-silane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com